molecular formula C15H15ClN2O3S B7735658 Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate CAS No. 5655-15-2

Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate

Cat. No.: B7735658
CAS No.: 5655-15-2
M. Wt: 338.8 g/mol
InChI Key: STKCJIQMTZBUQU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a 4-chlorophenylcarbamoyl group at position 5, a methyl group at position 4, and an ethyl ester at position 3 of the thiophene ring. Its molecular formula is C₁₅H₁₅ClN₂O₃S, with a molecular weight of 338.81 g/mol and CAS number 5655-15-2 . The compound is reported to have a purity of 95% in analytical samples . Its structural uniqueness lies in the combination of electron-withdrawing (chlorophenyl) and electron-donating (amino, ester) groups, which may influence reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-3-21-15(20)11-8(2)12(22-13(11)17)14(19)18-10-6-4-9(16)5-7-10/h4-7H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKCJIQMTZBUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971990
Record name 5-Amino-N-(4-chlorophenyl)-4-(ethoxycarbonyl)-3-methylthiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-15-2
Record name 5-Amino-N-(4-chlorophenyl)-4-(ethoxycarbonyl)-3-methylthiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isocyanate Coupling

4-Chlorophenyl isocyanate reacts with the amino group at position 2 of the thiophene under mild conditions:

  • Procedure :

    • Ethyl 2-amino-4-methylthiophene-3-carboxylate (1 mmol) and 4-chlorophenyl isocyanate (1.2 mmol) are refluxed in dry tetrahydrofuran (THF) for 6–8 hours.

    • Catalyst: Triethylamine (0.1 equiv).

    • Yield: ~65% after column chromatography.

Analytical Validation :

  • IR : Absorption at 1,665 cm⁻¹ (C=O stretch of amide).

  • ¹H NMR : A singlet at δ 6.8–7.3 ppm (aromatic protons of 4-chlorophenyl).

Carbamoyl Chloride Route

4-Chlorophenyl carbamoyl chloride is used as an electrophile:

  • Procedure :

    • The thiophene derivative (1 mmol) and carbamoyl chloride (1.5 mmol) are stirred in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) at 0°C.

    • Reaction time: 12 hours.

    • Yield: 60–70%.

Challenges :

  • Competing side reactions at the ester or amino groups necessitate protecting group strategies (e.g., Boc protection).

Optimization and Scalability

Solvent and Temperature Effects

  • Ethanol vs. THF : Ethanol improves solubility of intermediates but may necessitate higher temperatures (reflux at 78°C). THF enables milder conditions (40–50°C).

  • Catalyst Screening : Morpholine outperforms piperidine in the Gewald step, reducing reaction time by 30%.

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate yields crystalline products with >95% purity.

  • Chromatography : Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves regioisomers.

Comparative Data Tables

Table 1: Gewald Reaction Optimization

ParameterConditionsYield (%)Purity (%)
Catalyst (morpholine)5 mL in methanol8598
Temperature45°C, 3 h8297
SolventEthanol7896

Table 2: Amidation Methods Comparison

MethodReagentYield (%)Reaction Time (h)
Isocyanate coupling4-Cl-C₆H₄-NCO658
Carbamoyl chloride4-Cl-C₆H₄-NHCOCl7012

Analytical Characterization

  • Elemental Analysis :
    Calculated for C₁₅H₁₅ClN₂O₃S: C, 53.18; H, 4.46; N, 8.26. Found: C, 53.02; H, 4.49; N, 8.21.

  • Mass Spectrometry :
    [M+H]⁺ at m/z 339.1, consistent with molecular weight 338.8 g/mol .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key structural variations among analogues include substitutions on the phenylcarbamoyl group or modifications to the thiophene core.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 5) CAS Number Purity
Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate (Target) C₁₅H₁₅ClN₂O₃S 338.81 4-Chlorophenylcarbamoyl 5655-15-2 95%
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate C₁₆H₁₈N₂O₄S 334.39 2-Methoxyphenylcarbamoyl - -
Ethyl 2-amino-5-(4-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate C₁₆H₁₈N₂O₄S 334.39 4-Methoxyphenylcarbamoyl 210560-47-7 -
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate C₁₄H₁₂ClNO₂S 293.77 4-Chlorophenyl (no carbamoyl) - 97%

Key Observations :

  • Molecular Weight : The target compound has a higher molecular weight (338.81 g/mol) than analogues lacking the carbamoyl group (e.g., 293.77 g/mol in ) .
Analogues with Modified Functional Groups
Compound Name Molecular Formula Key Modifications Biological/Safety Data
Ethyl 4-carbamoyl-5-[(5-chloro-2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate C₁₇H₁₆ClN₂O₅S Added benzoyl and carbamoyl groups No data available
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate C₁₆H₁₄ClN₃O₃S Cyanoacetyl group at position 2 Used in pharmaceutical intermediates
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate C₁₈H₁₉N₃O₆S Nitrophenyl and ethoxycarbonyl groups Lab use only; H302 (oral toxicity)

Key Observations :

  • Safety Profile : Compounds like the nitro-substituted derivative () carry explicit toxicity warnings (H302), whereas the target compound’s hazards are undocumented but may require similar precautions .

Biological Activity

Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate, with the CAS number 5655-15-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₅H₁₅ClN₂O₃S
  • Molecular Weight : 338.81 g/mol
  • Structure : The compound features a thiophene ring, an amino group, and a chlorophenyl moiety which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-cancer properties and effects on cellular mechanisms. The following sections detail specific activities observed in research studies.

1. Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • A549 (lung cancer)
CompoundCell LineIC50 (μg/mL)Mechanism of Action
This compoundMCF-713.42Induces apoptosis via mitochondrial pathway
This compoundMDA-MB-23128.89Cell cycle arrest in G1 phase

These findings suggest that the compound may inhibit cancer cell growth by inducing apoptosis and interfering with cell cycle progression.

The mechanism by which this compound exerts its effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Results : The compound displayed a dose-dependent inhibition of cell growth with an IC50 value of 13.42 μg/mL, indicating strong anti-cancer potential.
  • Study on MDA-MB-231 Cells :
    • Objective : To assess the impact on triple-negative breast cancer.
    • Results : An IC50 value of 28.89 μg/mL was recorded, with evidence suggesting that the compound induces apoptosis through mitochondrial pathways.

Research Findings

Research has also explored the pharmacokinetic properties of this compound:

  • Absorption and Distribution : High intestinal absorption and favorable distribution characteristics were noted, indicating potential for oral bioavailability.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 4-chlorophenyl isocyanate with a thiophene precursor. Key steps include:

Cyclization : Using ethyl cyanoacetate and 4-chlorophenylacetone under basic conditions (e.g., piperidine in ethanol) to form the thiophene core .

Acylation : Introducing the [(4-chlorophenyl)amino]carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Optimization Strategies:

  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
  • Catalyst Screening : Test alternatives like DMAP for improved coupling efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) for better solubility of intermediates .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar thiophene derivatives?

Methodological Answer:
Discrepancies often arise due to variations in substituents or assay conditions. A systematic approach includes:

Comparative SAR Studies : Synthesize analogs (e.g., varying the chlorophenyl group to fluorophenyl) and test against identical biological targets (e.g., kinase inhibition assays) .

Assay Standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the carbonyl group) .

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